molecular formula C23H24N4O4S B2807716 4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1043104-55-7

4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Cat. No. B2807716
CAS RN: 1043104-55-7
M. Wt: 452.53
InChI Key: RMKSBYQQUCVCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesized compound has been evaluated for its antimicrobial potential. Researchers have tested it against bacterial and fungal strains. Notably, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .

Antioxidant Effect

The compound was assessed for antioxidant activity using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power assays. Its ability to scavenge free radicals and protect against oxidative stress warrants further investigation .

Drug Design Potential

Given its unique structure, the compound could serve as a scaffold for designing novel antimicrobial agents. Researchers have explored its potential in silico antimicrobial effects, providing insights for drug development .

Alternative Toxicity Testing

Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. The compound’s safety profile is essential for therapeutic applications, and alternative toxicity testing methods are crucial in drug development .

4 H -1,3-Oxazol-5-one Derivatives

The compound belongs to the 4 H -1,3-oxazol-5-one chemotype. Investigating its derivatives and their biological activities could yield valuable insights for drug discovery .

2-Acylamino Ketones and 1,3-Oxazoles

The compound also falls into the category of 2-acylamino ketones and 1,3-oxazoles. These substructures have diverse pharmacological effects, making them interesting targets for further research .

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c28-23(17-9-11-19(12-10-17)32(29,30)26-13-15-31-16-14-26)24-22-20-7-4-8-21(20)25-27(22)18-5-2-1-3-6-18/h1-3,5-6,9-12H,4,7-8,13-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSBYQQUCVCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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